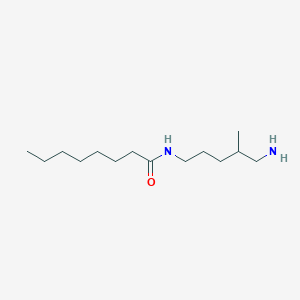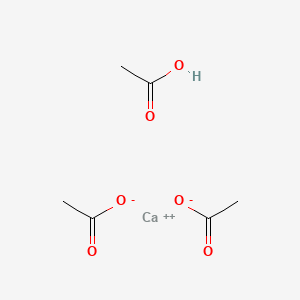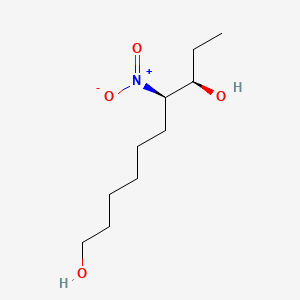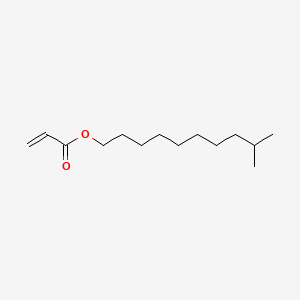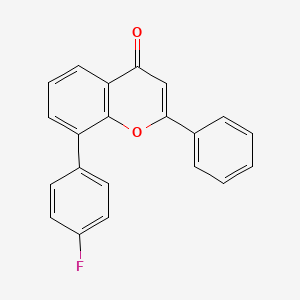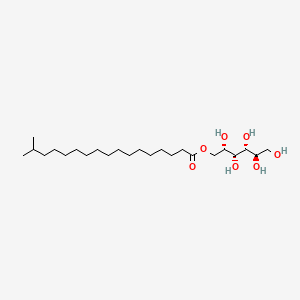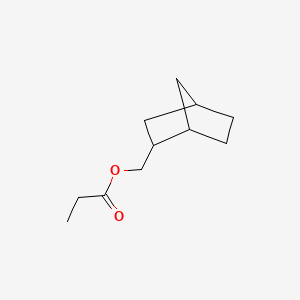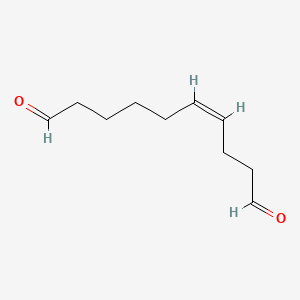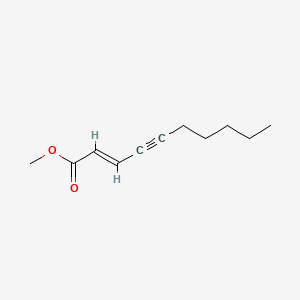
Methyl (E)-2-decen-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (E)-2-decen-4-ynoate is an organic compound characterized by its unique structure, which includes a methyl ester group attached to a decen-4-ynoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (E)-2-decen-4-ynoate can be synthesized through several methods. One common approach involves the reaction of an alkyne with a suitable esterifying agent under controlled conditions. For instance, the reaction of 2-decen-4-yne with methanol in the presence of a catalyst can yield this compound. The reaction typically requires a base such as sodium methoxide and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions: Methyl (E)-2-decen-4-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
Methyl (E)-2-decen-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, with interest in its ability to form bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl (E)-2-decen-4-ynoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The alkyne group can engage in cycloaddition reactions, forming cyclic compounds that may have biological activity. The pathways involved include ester hydrolysis and alkyne cycloaddition, which are catalyzed by specific enzymes or chemical reagents.
Comparison with Similar Compounds
Methyl (E)-2-decen-4-ynoate can be compared with other similar compounds, such as:
Methyl (E)-2-decen-4-ene: Lacks the alkyne group, making it less reactive in certain cycloaddition reactions.
Methyl (E)-2-decen-4-ynoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl (E)-2-octen-4-ynoate: Has a shorter carbon chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its combination of an ester and an alkyne group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
94133-53-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl (E)-dec-2-en-4-ynoate |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h9-10H,3-6H2,1-2H3/b10-9+ |
InChI Key |
FNVRFNHQECKJHC-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCC#C/C=C/C(=O)OC |
Canonical SMILES |
CCCCCC#CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Calcium bis[(R)-3-phenyllactate]](/img/structure/B12643466.png)
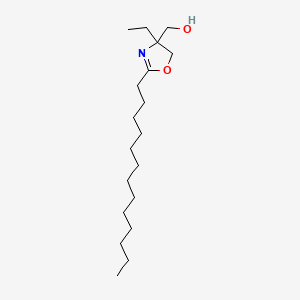
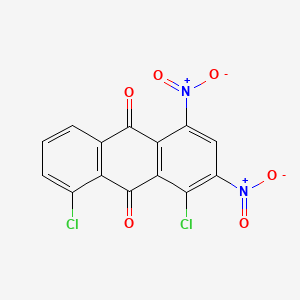
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
